![molecular formula C17H9NO3S B12581438 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydronaphtho[2,3-d][1,3]thiazole-4,9-dione CAS No. 209908-46-3](/img/structure/B12581438.png)
2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydronaphtho[2,3-d][1,3]thiazole-4,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydronaphtho[2,3-d][1,3]thiazole-4,9-dione is a complex organic compound that belongs to the family of quinoid compounds. These compounds are characterized by their unique structure, which includes a quinone moiety. Quinone derivatives are known for their diverse biological activities and are found in various natural products, medicines, and biochemical substances .
Preparation Methods
The synthesis of 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydronaphtho[2,3-d][1,3]thiazole-4,9-dione involves multiple steps. One common method includes the reaction of N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas with potassium thiocyanate or thiourea. The highest yields are typically obtained when thiourea is used in ethanol in the presence of hydrochloric acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including halogenation, oxidation, and substitution. For instance, halogenation of N-(4-oxocyclohexa-2,5-dien-1-ylidene) derivatives can introduce up to four halogen atoms, depending on the reaction conditions . Common reagents used in these reactions include potassium thiocyanate, thiourea, and various halogens. The major products formed from these reactions are often derivatives with enhanced biological activities.
Scientific Research Applications
2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydronaphtho[2,3-d][1,3]thiazole-4,9-dione has several scientific research applications. It is used in the synthesis of pharmacologically active compounds, including those with antioxidant, antiviral, antibacterial, and antifungal properties . Additionally, its unique structure makes it a valuable compound for studying redox reactions and the mechanisms of action of quinone derivatives in biological systems .
Mechanism of Action
The mechanism of action of this compound involves its redox potential and electrophilicity. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its use as an anticancer agent, where the generated ROS can lead to cell death in cancer cells . The molecular targets and pathways involved include various cellular enzymes and signaling pathways that respond to oxidative stress.
Comparison with Similar Compounds
Similar compounds include other quinone derivatives such as 1,4-benzoquinone and 1,3-benzoxathiol-2-one derivatives. Compared to these compounds, 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydronaphtho[2,3-d][1,3]thiazole-4,9-dione exhibits unique properties due to the presence of the thiazole ring, which enhances its biological activity and redox potential . This makes it a more potent compound in various applications, including medicinal chemistry and biochemical research.
Properties
CAS No. |
209908-46-3 |
|---|---|
Molecular Formula |
C17H9NO3S |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)benzo[f][1,3]benzothiazole-4,9-dione |
InChI |
InChI=1S/C17H9NO3S/c19-10-7-5-9(6-8-10)17-18-13-14(20)11-3-1-2-4-12(11)15(21)16(13)22-17/h1-8,19H |
InChI Key |
MDCMCYIUPVNGCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC(=N3)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


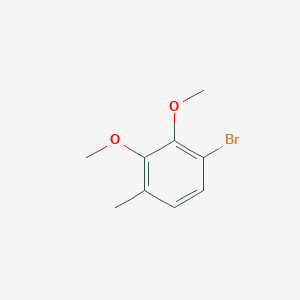
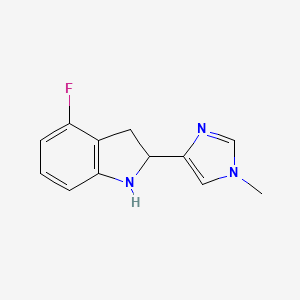
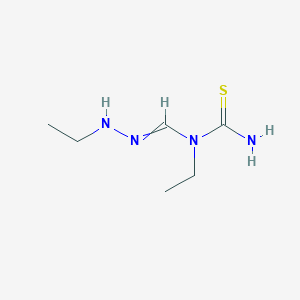
![(4R)-2-[(4-Bromophenyl)methyl]-4-hydroxy-L-proline](/img/structure/B12581380.png)
![2-Nonyn-1-one, 1-[4-(1-octynyl)phenyl]-](/img/structure/B12581386.png)
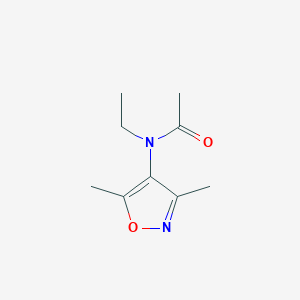
![N-[4-(3-bromo-4-methoxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B12581395.png)
![2,4-Bis(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B12581397.png)
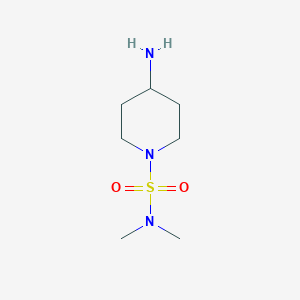
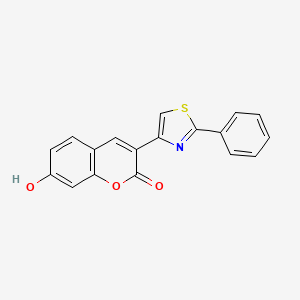
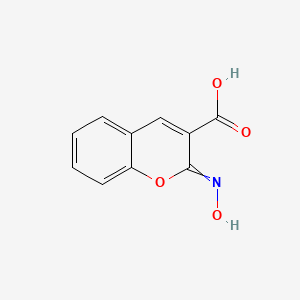
![Ethanol, 2-[[(2,3,4-trimethoxyphenyl)methylene]amino]-](/img/structure/B12581428.png)
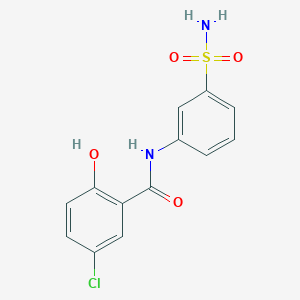
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopropyl-](/img/structure/B12581440.png)
